Fmoc-N-Me-Lys(Boc)-OH

Descripción general

Descripción

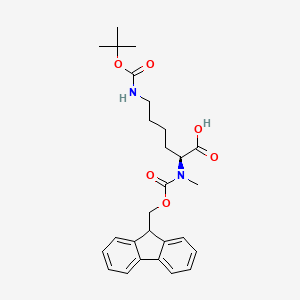

Fmoc-N-Me-Lys(Boc)-OH, also known as N-alpha-Fmoc-N-epsilon-(Boc, methyl)-lysine, is a modified amino acid derivative. It is widely used in peptide synthesis due to its unique protective groups, which facilitate the incorporation of lysine residues into peptides. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the alpha-amino group, a tert-butyloxycarbonyl (Boc) group protecting the epsilon-amino group, and a methyl group attached to the lysine side chain.

Métodos De Preparación

The synthesis of Fmoc-N-Me-Lys(Boc)-OH involves several steps. The compound is typically prepared via consecutive reductive benzylation and reductive methylation in a one-pot reaction. This is followed by debenzylation through catalytic hydrogenolysis and Boc protection in another one-pot reaction

Análisis De Reacciones Químicas

Fmoc-N-Me-Lys(Boc)-OH undergoes various chemical reactions, including:

Reductive Benzylation and Methylation: These reactions introduce the benzyl and methyl groups to the lysine side chain.

Debenzylation: Catalytic hydrogenolysis is used to remove the benzyl group.

Boc Protection: The tert-butyloxycarbonyl group is introduced to protect the epsilon-amino group.

Common reagents used in these reactions include formaldehyde, sodium cyanoborohydride, and hydrogen gas for catalytic hydrogenolysis . The major products formed from these reactions are the protected lysine derivatives, which are essential for peptide synthesis.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-N-Me-Lys(Boc)-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). This method allows for the incorporation of modified lysine residues into peptides, facilitating the study of functional roles of lysine methylation in biological systems.

Protein Engineering

The compound aids in synthesizing site-specifically modified proteins, which are crucial for investigating protein function and interactions. By introducing specific modifications, researchers can elucidate the roles of lysine residues in protein activity.

Drug Development

Modified peptides containing this compound are explored for their therapeutic potential, including their role as enzyme inhibitors and receptor agonists. The ability to create specific peptide sequences allows for targeted drug design that can modulate biological pathways effectively.

Material Science

Fmoc-modified amino acids and peptides are employed in fabricating functional materials due to their self-assembly properties. This application is particularly relevant in developing biomaterials and nanostructures with tailored functionalities.

The incorporation of this compound into peptides significantly influences biological activity:

- Gene Expression : Modulation of histone methylation can lead to changes in transcriptional activity.

- Cell Signaling : Modified peptides can interact with various signaling pathways, influencing cellular responses.

- Metabolic Processes : The presence of methylated lysine residues can alter enzyme activities and metabolic fluxes within cells.

Case Studies

-

Histone Methylation Studies

Research has shown that peptides containing this compound can modulate histone methylation patterns, affecting gene expression and chromatin structure. This modification plays a critical role in epigenetic regulation, highlighting its importance in cancer research and developmental biology. -

Therapeutic Peptide Development

A study focused on developing enzyme inhibitors using modified peptides demonstrated that incorporating this compound enhanced binding affinity and specificity towards target enzymes, showcasing its potential in drug discovery. -

Nanostructure Fabrication

The use of Fmoc-modified peptides in creating supramolecular nanostructures has been explored for applications in drug delivery systems, where precise control over peptide assembly is crucial for effective therapeutic outcomes.

Mecanismo De Acción

The mechanism of action of Fmoc-N-Me-Lys(Boc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc and Boc groups protect the amino groups during synthesis, preventing unwanted side reactions. The methyl group on the lysine side chain can influence the peptide’s conformation and interactions, affecting its biological activity .

Comparación Con Compuestos Similares

Similar compounds to Fmoc-N-Me-Lys(Boc)-OH include other Fmoc-protected amino acids such as Fmoc-Lys(Boc)-OH and Fmoc-Arg(Pbf)-OH. These compounds also feature protective groups that facilitate peptide synthesis. this compound is unique due to the presence of the methyl group on the lysine side chain, which can impart distinct properties to the resulting peptides .

Actividad Biológica

Fmoc-N-Me-Lys(Boc)-OH, also known as N’-Boc-N-Fmoc-N-methyl-L-lysine, is a modified amino acid that plays a significant role in peptide synthesis and exhibits various biological activities. This compound is characterized by its protective groups, specifically the 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the alpha-amino group and the tert-butyloxycarbonyl (Boc) group protecting the epsilon-amino group of lysine. The methylation of the lysine side chain enhances its utility in synthesizing site-specifically lysine monomethylated peptides, which have implications in various biological processes.

Target of Action:

this compound is primarily utilized in solid-phase peptide synthesis (SPPS), facilitating the incorporation of modified lysine residues into peptides. This modification is crucial for studying the functional roles of lysine methylation in biological systems.

Mode of Action:

The compound's incorporation into peptides allows for the synthesis of site-specifically lysine monomethylated peptides, which can modulate various biochemical and cellular pathways.

Biochemical Pathways:

Peptides containing this compound have been shown to influence histone methylation patterns, thereby affecting gene expression and chromatin structure. This modification can alter cellular signaling pathways and metabolic processes, demonstrating its potential in epigenetic regulation.

Cellular Effects:

When incorporated into peptides, this compound can affect:

- Gene Expression: Modulation of histone methylation can lead to changes in transcriptional activity.

- Cell Signaling: Modified peptides can interact with various signaling pathways, influencing cellular responses.

- Metabolic Processes: The presence of methylated lysine residues can alter enzyme activities and metabolic fluxes within cells.

Molecular Mechanism:

The molecular mechanism involves the incorporation of this compound through SPPS, followed by reductive benzylation and reductive methylation processes. This is typically followed by debenzylation and Boc protection to yield the final peptide product.

Transport and Distribution

The transport and distribution of this compound within cells are facilitated by its protective groups, which allow it to navigate cellular compartments effectively. The compound's structure enables it to interact with specific transporters and binding proteins, ensuring its delivery to sites where peptide synthesis occurs.

Subcellular Localization

The localization of peptides containing this compound is influenced by targeting signals and post-translational modifications. These factors determine where within the cell these modified peptides exert their biological effects.

Preparation Methods

The synthesis of this compound involves several steps:

- Reductive Benzylation: Introduction of a benzyl group to protect the amino group.

- Reductive Methylation: Addition of a methyl group to the lysine side chain.

- Debenzylation: Removal of the benzyl protecting group through catalytic hydrogenolysis.

- Boc Protection: Final protection step to yield the desired compound.

These methods ensure high efficiency and yield during synthesis, making this compound a valuable building block for peptide synthesis.

Applications in Research

This compound has diverse applications in scientific research:

- Peptide Synthesis: It is integral for producing modified peptides that mimic naturally occurring proteins or serve as therapeutic agents.

- Epigenetics Studies: The ability to influence histone methylation makes it a tool for studying gene regulation mechanisms.

- Drug Development: Modified peptides can be explored for their potential as drug candidates, particularly in cancer therapy and other diseases where lysine methylation plays a role.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fmoc-Lys(Boc)-OH | Lacks methyl substitution on lysine | Standard lysine without methyl modification |

| Fmoc-N-Et-Lys(Boc)-OH | Ethyl substitution instead of methyl | Alters hydrophobic interactions |

| Fmoc-D-Lys(Boc)-OH | D-enantiomer of lysine | Provides stereochemistry variation |

This table highlights how this compound differs from other similar compounds, emphasizing its specific methyl modification which allows for targeted biological effects not seen in standard lysine or other derivatives.

Case Studies

Recent studies have demonstrated the utility of this compound in various contexts:

- Histone Modification Studies: Research indicates that peptides containing this modified lysine can effectively modulate histone methylation patterns, leading to significant changes in gene expression profiles.

- Cancer Therapeutics: Investigations into the role of lysine methylation in cancer have highlighted how modified peptides can impact tumor growth and metastasis through alterations in cellular signaling pathways.

Propiedades

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-9-15-23(24(30)31)29(4)26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBKBGOKNZZJQA-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673999 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~2~-methyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197632-76-1 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~2~-methyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.